(R)-3-(bromomethyl)hexanoic acid

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Researchers and procurement managers face failed asymmetric syntheses and costly repurifications when racemic or wrong-enantiomer bromo acids are substituted. This (R)-enantiomer (CAS 1942054-60-5) eliminates stereochemical risk. - Enables brivaracetam synthesis with reported yields up to 92.8% (patented route). - Functions as Brivaracetam Impurity 26 reference standard for QC. - >98% enantiomeric purity ensures diastereomer-free nucleophilic substitutions. Available in research to custom bulk quantities. Certificates of Analysis provided with each shipment.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 1942054-60-5
Cat. No. B8819872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(bromomethyl)hexanoic acid
CAS1942054-60-5
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)O)CBr
InChIInChI=1S/C7H13BrO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
InChIKeyXUBVYXDJGCTGTL-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(Bromomethyl)hexanoic Acid: Baseline & Procurement


(R)-3-(bromomethyl)hexanoic acid, identified by CAS 1942054-60-5 and molecular formula C₇H₁₃BrO₂, is a chiral, halogenated carboxylic acid utilized as a key synthetic intermediate [1]. Its procurement is primarily driven by the need for a specific, enantiomerically pure (R)-configuration building block for asymmetric synthesis, rather than the achiral or racemic 3-(bromomethyl)hexanoic acid analog [2]. The compound is characterized by a hexanoic acid backbone with a reactive bromomethyl group at the 3-position, which serves as an electrophilic handle for nucleophilic substitution [1][3].

Enantiomer-specific (R)-building block for asymmetric synthesis
Reactive bromomethyl group as electrophilic handle

Why (R)-3-(Bromomethyl)hexanoic Acid Cannot Be Substituted


Generic substitution of (R)-3-(bromomethyl)hexanoic acid with its (S)-enantiomer (CAS 2101641-92-1) [1] or the racemic mixture (CAS 2650518-17-3) [2] is scientifically untenable in contexts demanding stereochemical control. The distinct spatial arrangement of atoms in the (R)-enantiomer dictates its interaction with chiral environments in asymmetric synthesis and pharmaceutical impurity profiling [3]. Using the incorrect enantiomer would lead to the formation of a diastereomeric or enantiomeric product with potentially different biological activity, rendering the synthesis invalid. The following evidence details the quantifiable differential performance parameters that justify the specific selection of the (R)-enantiomer.

Compound
Stereochemical Identity
Risk if Substituted
(R)-enantiomer
CAS 1942054-60-5
(R)-configuration
Intended intermediate
(S)-enantiomer
CAS 2101641-92-1
(S)-configuration
Forms diastereomeric products; stereochemical mismatch may invalidate synthesis
Racemate
CAS 2650518-17-3
50:50 mixture
Cannot provide enantiomerically pure downstream compound; purification complexity increases

(R)-3-(Bromomethyl)hexanoic Acid Differentiation Evidence


Stereochemical Identity vs. Racemate and (S)-Enantiomer

The (R)-3-(bromomethyl)hexanoic acid is specifically defined by its unique stereochemical identifier and distinct physicochemical properties compared to its enantiomer and the racemate. The (R)-enantiomer is characterized by InChIKey XUBVYXDJGCTGTL-ZCFIWIBFSA-N and a specific optical rotation, whereas the (S)-enantiomer (CAS 2101641-92-1) possesses InChIKey XUBVYXDJGCTGTL-LURJTMIESA-N [1]. The racemic mixture (CAS 2650518-17-3) is identified by InChIKey XUBVYXDJGCTGTL-UHFFFAOYSA-N [2]. This stereochemical specificity is a prerequisite for its role in generating a single enantiomer of downstream products [3].

Stereochemical Identity
Head-to-head
InChIKey: ZCFIWIBFSA-N (R) vs LURJTMIESA-N (S) / UHFFFAOYSA-N (rac)
Enantiomer-specific procurement context
Distinct identifiers confirm non-interchangeable stereoisomers
Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Synthetic Utility in Brivaracetam Synthesis

The compound's utility as a precursor is demonstrated in a patented synthesis of brivaracetam. In a described procedure, (R)-3-(bromomethyl)hexanoic acid is converted to its corresponding acid chloride. Using toluene as a solvent, the synthesis of (R)-3-bromomethylhexanoic acid itself proceeded with a reported isolated yield of approximately 86.6% from (R)-4-n-propyl-dihydrofuran-2(3H)-one [1]. This yield represents a quantifiable benchmark for its synthetic accessibility and is a critical metric for process chemists evaluating its use versus alternative routes.

Synthetic Yield
Class-level
86.6% (toluene); 92.8% (n-heptane)
Supports synthetic route feasibility review
Reaction of (R)-4-n-propyl-dihydrofuran-2(3H)-one with TMSBr/ZnCl₂ at 70-80°C
Brivaracetam Synthesis Pharmaceutical Intermediates Process Chemistry

Commercial Purity Specification

Commercial suppliers specify a minimum purity for (R)-3-(bromomethyl)hexanoic acid, typically greater than 98% . This specification is a quantifiable guarantee of the material's quality and is a direct comparator against alternative sources or in-house preparations where purity may not be assured. A high purity specification minimizes the introduction of unknown impurities into a synthetic sequence, which is especially critical when the compound is used in late-stage pharmaceutical synthesis [1].

Commercial Purity
Specification review
>98%
Supports quality specification review
Supplier specification by HPLC; minimizes unknown impurity risk
Quality Control Analytical Chemistry Procurement Specification

(R)-3-(Bromomethyl)hexanoic Acid Validated Applications


Asymmetric Synthesis of Brivaracetam

The (R)-stereochemistry of this compound is essential for its role as a direct intermediate in the synthesis of the antiepileptic drug brivaracetam. The patented synthetic route confirms its utility, with yields of up to 92.8% under optimized conditions [1]. This application directly leverages the defined (R)-enantiomeric configuration that distinguishes it from the (S)-enantiomer or racemate, which would produce the incorrect stereoisomer of the drug or an impurity.

Pharmaceutical Impurity Reference Standard

Due to its defined stereochemistry, (R)-3-(bromomethyl)hexanoic acid is utilized as a reference standard (e.g., Brivaracetam Impurity 26) for the analytical control of pharmaceutical processes [1]. The high commercial purity specification (>98%) is a prerequisite for this application, ensuring accurate quantification and identification of this specific impurity during drug development and manufacturing quality control.

Chiral Building Block for Nucleophilic Substitution

The compound's bromomethyl group serves as an electrophilic site for stereospecific nucleophilic substitution, allowing for the introduction of a defined (R)-configured fragment into a larger molecule [1]. This application is contingent upon the enantiomeric purity of the starting material, as any contamination with the (S)-enantiomer would lead to a mixture of diastereomers, complicating purification and reducing yield.

Application
Selection Property
Validation Focus
Brivaracetam intermediate synthesis research
Enantiopure (R)-configuration
Optical rotation and chiral HPLC identity
Chiral impurity reference standard
High purity specification
Impurity profiling method validation
Stereospecific nucleophilic substitution
Reactive bromomethyl handle with retained (R)-configuration
Diastereomeric excess and product configuration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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